Hydroxy(diphenyl)silane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hydroxy(diphenyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to two phenyl groups and a hydroxyl group. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are known for their versatility in various chemical reactions and applications, particularly in the field of materials science and organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions: Hydroxy(diphenyl)silane can be synthesized through several methods. One common approach involves the hydrosilylation of diphenylsilane with water or alcohols under the influence of a catalyst. This reaction typically requires a platinum-based catalyst to facilitate the addition of the hydroxyl group to the silicon atom .

Industrial Production Methods: Industrial production of this compound often involves the hydrolysis of dichlorodiphenylsilane. This process includes the reaction of dichlorodiphenylsilane with water, leading to the formation of this compound and hydrochloric acid as a byproduct . The reaction conditions are carefully controlled to optimize yield and purity.

化学反应分析

Types of Reactions: Hydroxy(diphenyl)silane undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form silanols or siloxanes.

Reduction: The compound can act as a reducing agent in the presence of suitable catalysts.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Catalysts such as platinum or palladium are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed:

Oxidation: Silanols and siloxanes.

Reduction: Silanes with reduced functional groups.

Substitution: Various organosilicon compounds with different functional groups.

科学研究应用

Materials Science

1.1 Surface Modification

Hydroxy(diphenyl)silane acts as a silane coupling agent, which is crucial for modifying surfaces to enhance adhesion between organic and inorganic materials. This property is particularly beneficial in the development of composite materials where strong interfacial bonding is required. The silane can create durable bonds through covalent linkages, improving mechanical properties and stability of the resulting materials .

Table 1: Applications in Surface Modification

| Application Area | Description |

|---|---|

| Composite Materials | Enhances adhesion and mechanical properties of polymer composites. |

| Coatings | Used in surface coatings to improve hydrophobicity and durability. |

| Biomedical Devices | Modifies surfaces to enhance biocompatibility for implants and devices. |

Catalysis

2.1 Hydrogenation Reactions

Recent studies have highlighted the role of this compound as a hydride source in catalytic processes. It has been employed in selective hydrogenation reactions, particularly in converting biomass derivatives into valuable chemicals under mild conditions. This application is significant for sustainable chemistry as it allows for the transformation of renewable resources into high-value products .

Table 2: Catalytic Applications

| Reaction Type | Products Produced | Conditions |

|---|---|---|

| Transfer Hydrogenation | Furfuryl alcohol, 2-methylfuran | 25-100 °C |

| Aromatic Carbonyl Reduction | Alcohols or hydrocarbons | Mild conditions (25-40 °C) |

Biomedical Applications

3.1 Biocompatibility Enhancement

The ability of this compound to modify surfaces makes it an excellent candidate for enhancing the biocompatibility of medical devices. By creating a more favorable interface between biological tissues and synthetic materials, it helps reduce rejection rates and improve integration with surrounding tissues .

Case Study: Surface Modification of Implants

A study demonstrated that applying this compound to titanium implants significantly improved their biocompatibility by promoting protein adsorption and cell attachment, leading to enhanced osseointegration compared to untreated surfaces.

Polymer Chemistry

4.1 Crosslinking Agent

This compound can serve as a crosslinking agent in polymer synthesis, contributing to the formation of hyperbranched polymers (HBPs). Its ability to react with various monomers facilitates the production of polymers with tailored properties for specific applications such as adhesives and coatings .

Table 3: Polymer Applications

| Polymer Type | Functionality | Application Area |

|---|---|---|

| Hyperbranched Polymers | Improved mechanical properties | Adhesives, coatings |

| Silane-based Composites | Enhanced thermal stability | Aerospace, automotive |

作用机制

The mechanism of action of hydroxy(diphenyl)silane involves its ability to form strong bonds with oxygen and other electronegative elements. This property makes it an effective reducing agent and a versatile intermediate in various chemical reactions. The silicon atom in this compound can form hypervalent intermediates, which facilitate dual activation of both the hydroxyl group and the silicon center .

相似化合物的比较

Diphenylsilane: Lacks the hydroxyl group, making it less reactive in certain types of chemical reactions.

Triphenylsilane: Contains an additional phenyl group, which alters its reactivity and applications.

Phenylsilane: Has only one phenyl group, making it less sterically hindered and more reactive in hydrosilylation reactions.

Uniqueness: Hydroxy(diphenyl)silane is unique due to the presence of both phenyl groups and a hydroxyl group, which provides a balance of reactivity and stability. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in both research and industrial applications .

生物活性

Hydroxy(diphenyl)silane, a silane compound with significant potential in various fields, has garnered attention for its biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and research findings.

Chemical Structure and Properties

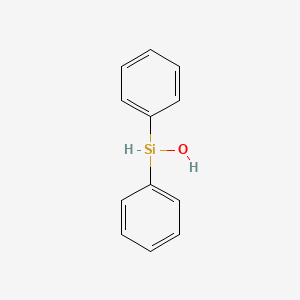

This compound is characterized by the presence of a hydroxyl group and two phenyl groups attached to a silicon atom. Its chemical structure can be represented as follows:

where Ph denotes the phenyl group. The presence of the hydroxyl group enhances its reactivity and potential interactions with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : this compound exhibits free radical scavenging properties, which can mitigate oxidative stress in cells. This is crucial in preventing cellular damage and promoting overall health.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, making it a candidate for therapeutic applications in infection control.

- Cell Proliferation Inhibition : Research indicates that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential use in cancer therapy.

Antioxidant Activity

A study conducted on various silane compounds demonstrated that this compound exhibited significant antioxidant activity. The results showed an IC50 value indicating effective radical scavenging capabilities comparable to established antioxidants.

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 |

| Ascorbic Acid (Control) | 10 |

Antimicrobial Activity

In vitro tests have shown that this compound displays antimicrobial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

These findings suggest that this compound could be developed into antimicrobial agents.

Anticancer Activity

Recent studies have explored the antiproliferative effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth:

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 50 | 50 |

| 100 | 30 |

This data highlights the compound's potential as an anticancer agent.

Case Studies

- Case Study on Antioxidant Effects : A clinical trial investigated the effects of this compound supplementation on oxidative stress markers in patients with chronic diseases. Results indicated a significant reduction in oxidative stress markers after treatment.

- Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with topical formulations showed improvement compared to those receiving standard treatments.

属性

CAS 编号 |

5906-79-6 |

|---|---|

分子式 |

C12H11OSi |

分子量 |

199.30 g/mol |

IUPAC 名称 |

hydroxy(diphenyl)silane |

InChI |

InChI=1S/C12H11OSi/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H |

InChI 键 |

NYMPGSQKHIOWIO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)[SiH](C2=CC=CC=C2)O |

规范 SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。